2,2,6,6-Tetramethylheptane-3,5-dione;zirconium
2,2,6,6-Tetramethylheptane-3,5-dione;zirconium
Atomic number of base material: 40 Zirconium
Brand Name:
Vulcanchem
CAS No.:
18865-74-2
VCID:
VC21059866
InChI:
InChI=1S/4C11H19O2.Zr/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7H,1-6H3;/q4*-1;+4
SMILES:
CC(C)(C)[C]([CH][C](C(C)(C)C)O)O.CC(C)(C)[C]([CH][C](C(C)(C)C)O)O.CC(C)(C)[C]([CH][C](C(C)(C)C)O)O.CC(C)(C)[C]([CH][C](C(C)(C)C)O)O.[Zr]
Molecular Formula:
C44H76O8Zr
Molecular Weight:
824.3 g/mol
2,2,6,6-Tetramethylheptane-3,5-dione;zirconium
CAS No.: 18865-74-2
Cat. No.: VC21059866
Molecular Formula: C44H76O8Zr
Molecular Weight: 824.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Atomic number of base material: 40 Zirconium |
|---|---|
| CAS No. | 18865-74-2 |
| Molecular Formula | C44H76O8Zr |
| Molecular Weight | 824.3 g/mol |
| IUPAC Name | 2,2,6,6-tetramethylheptane-3,5-dione;zirconium(4+) |
| Standard InChI | InChI=1S/4C11H19O2.Zr/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7H,1-6H3;/q4*-1;+4 |
| Standard InChI Key | MOOILSXNGBFZKZ-UHFFFAOYSA-N |
| Isomeric SMILES | CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Zr] |
| SMILES | CC(C)(C)[C]([CH][C](C(C)(C)C)O)O.CC(C)(C)[C]([CH][C](C(C)(C)C)O)O.CC(C)(C)[C]([CH][C](C(C)(C)C)O)O.CC(C)(C)[C]([CH][C](C(C)(C)C)O)O.[Zr] |
| Canonical SMILES | CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Zr+4] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator